molecular formula C21H14Cl2N2O B11535800 N-[(E)-(3,4-dichlorophenyl)methylidene]-2-(4-methylphenyl)-1,3-benzoxazol-5-amine

N-[(E)-(3,4-dichlorophenyl)methylidene]-2-(4-methylphenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11535800
M. Wt: 381.3 g/mol
InChI Key: RONMRMMDAIZBTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(3,4-DICHLOROPHENYL)-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3,4-DICHLOROPHENYL)-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves a multi-step process. One common method includes the reaction of 3,4-dichlorobenzaldehyde with 2-(4-methylphenyl)-1,3-benzoxazole in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3,4-DICHLOROPHENYL)-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(3,4-DICHLOROPHENYL)-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, (E)-1-(3,4-DICHLOROPHENYL)-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-1-(3,4-DICHLOROPHENYL)-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-(3,4-DICHLOROPHENYL)-N-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is unique due to its combination of a dichlorophenyl group and a benzoxazole moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H14Cl2N2O

Molecular Weight

381.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C21H14Cl2N2O/c1-13-2-5-15(6-3-13)21-25-19-11-16(7-9-20(19)26-21)24-12-14-4-8-17(22)18(23)10-14/h2-12H,1H3

InChI Key

RONMRMMDAIZBTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.